molecular formula C14H26N2O3 B6308913 tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1800219-15-1

tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B6308913
CAS No.: 1800219-15-1
M. Wt: 270.37 g/mol
InChI Key: CWDCVNPQGKGMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Mechanism of Action

Target of Action

The primary targets of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate are γ-aminobutyric acid type A receptors (GABAARs) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibits the receptor’s function.

Biochemical Pathways

By antagonizing GABAARs, this compound disrupts the normal inhibitory signaling of GABA in the central nervous system . This can lead to an increase in neuronal excitability, potentially affecting a variety of neurological processes.

Pharmacokinetics

The pharmacokinetic properties of tert-Butyl 1-hydroxy-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may limit its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. By blocking GABAARs, it can alter neuronal activity and potentially influence a range of neurological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at 2-8°C and protected from light . Additionally, its synthesis requires specific conditions, such as an argon atmosphere and a temperature of 40°C . These factors must be carefully controlled to ensure the compound’s stability and effectiveness.

Preparation Methods

The synthesis of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a precursor. This compound is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .

Chemical Reactions Analysis

tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of the corresponding reduced product .

Scientific Research Applications

tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar spiro compounds, such as tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate and tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate These compounds share similar structural features but differ in their functional groups and specific properties The unique hydroxyl group in tert-Butyl 1-hydroxy-3,9-diazaspiro[5

Properties

IUPAC Name

tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-6-14(11(17)10-16)4-7-15-8-5-14/h11,15,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDCVNPQGKGMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.